6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and organometallic reagents like Grignard reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
Uniqueness
6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the imidazo[1,2-a]pyridine scaffold. This unique halogenation pattern provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H3BrClIN2 |
---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H |
InChI Key |
JWBPSBVWFHJTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)Cl)I |
Origin of Product |
United States |
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